molecular formula C14H15Cl2NO2 B14374570 1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate CAS No. 89613-78-5

1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate

Cat. No.: B14374570
CAS No.: 89613-78-5
M. Wt: 300.2 g/mol
InChI Key: GVSHQDNDPBROGX-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-3-yl 3,5-dichlorobenzoate is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclic structure containing a nitrogen atom and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate typically involves the esterification of 1-Azabicyclo[2.2.2]octan-3-ol with 3,5-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrogen atom in the bicyclic structure can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows it to mimic the action of natural neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways. This can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octan-3-one: A related compound with a ketone group instead of the benzoate ester.

    1-Azabicyclo[2.2.2]octan-3-yl acetate: Similar structure but with an acetate ester group.

    2-Azabicyclo[3.2.1]octane:

Uniqueness

1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate is unique due to its specific combination of a bicyclic nitrogen-containing structure and a dichlorobenzoate ester group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

89613-78-5

Molecular Formula

C14H15Cl2NO2

Molecular Weight

300.2 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate

InChI

InChI=1S/C14H15Cl2NO2/c15-11-5-10(6-12(16)7-11)14(18)19-13-8-17-3-1-9(13)2-4-17/h5-7,9,13H,1-4,8H2

InChI Key

GVSHQDNDPBROGX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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